1-(5-Bromo-1H-indazol-1-yl)ethanone
Overview
Description
1-(5-Bromo-1H-indazol-1-yl)ethanone is an organic compound with the chemical formula C9H7BrN2O. It is a white solid primarily used as an intermediate in organic synthesis. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(5-Bromo-1H-indazol-1-yl)ethanone typically involves the following steps:
Formation of 6-bromoindazole: Indazole is reacted with 1,5-dibromopentane at ambient temperature to form 6-bromoindazole.
Formation of 5-bromoindazole: 6-bromoindazole is then reacted with a basic substance to obtain 5-bromoindazole.
Formation of this compound: 5-bromoindazole reacts with acetyl bromide under alkaline conditions to generate this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-1H-indazol-1-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
1-(5-Bromo-1H-indazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other indazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of biologically active indazole-based drugs.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1H-indazol-1-yl)ethanone is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
- 1-(5-Nitro-1H-indazol-1-yl)ethanone
- 1-(1H-Indazol-1-yl)ethanone
- Methyl 1-acetyl-1H-indazole-5-carboxylate
Comparison: 1-(5-Bromo-1H-indazol-1-yl)ethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to other indazole derivatives. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(5-bromoindazol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPRNHHJTZSJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293899 | |
Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152626-92-1 | |
Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152626-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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